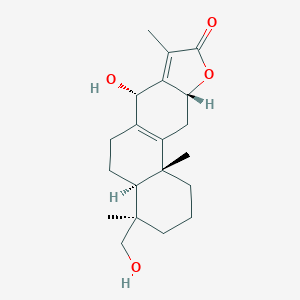
Phlogacantholide B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Phlogacantholide B is primarily obtained through plant extraction methods. The roots, stems, and leaves of Phlogacanthus curviflorus are crushed, and the extract is obtained using solvent extraction or ultrasonic extraction techniques. The extract is then filtered, concentrated, and crystallized to isolate and purify this compound .
化学反応の分析
Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Phlogacantholide B has several scientific research applications. It has been studied for its potential use in treating Alzheimer’s disease due to its ability to enhance the expression of the enzyme ADAM10, which plays a role in preventing the formation of neurotoxic amyloid-beta peptides . Additionally, this compound has shown promise in various biological and medicinal applications, including its anti-inflammatory, antioxidant, and antimicrobial properties .
作用機序
The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
類似化合物との比較
Phlogacantholide B is similar to other diterpene lactones, such as Phlogacanatholide C and Phlogacanthosides A, B, and C. These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and functional groups . This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.
生物活性
Phlogacantholide B is a diterpene lactone isolated from the plant Phlogacanthus curviflorus, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Composition and Isolation
This compound belongs to a class of compounds known as diterpene lactones. These compounds are characterized by their complex structures and diverse biological activities. The isolation of this compound has been achieved through various chromatographic techniques from the extracts of Phlogacanthus curviflorus and related species .
Pharmacological Properties
1. Antimicrobial Activity
Research indicates that extracts containing this compound exhibit significant antimicrobial properties. A study demonstrated that methanolic extracts of Phlogacanthus curviflorus showed broad-spectrum antimicrobial activity against various bacterial strains, with this compound contributing to this effect .
2. Antioxidant Activity
this compound has been recognized for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of phenolic compounds in the plant extracts enhances this activity, suggesting that this compound may play a role in reducing oxidative damage in cells .
3. Neuroprotective Effects
Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to enhance the expression of ADAM10, an enzyme implicated in the processing of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology . This suggests that this compound may contribute to neuroprotection by modulating amyloidogenic pathways.
The biological activities of this compound are mediated through several mechanisms:
- Enzyme Modulation : this compound has been identified as an enhancer of ADAM10 activity, which is crucial for the non-amyloidogenic processing of APP. This modulation can potentially reduce the formation of toxic amyloid-beta peptides associated with Alzheimer’s disease .
- Antioxidative Mechanisms : The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses plays a vital role in its protective effects against oxidative stress .
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
- Study on Antimicrobial Activity : A comparative analysis demonstrated that the methanolic extract containing this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 400 µg/disc, highlighting its potential as a natural antimicrobial agent .
- Neuroprotective Study : In vitro studies using neuronal cell lines treated with this compound showed increased levels of ADAM10 protein and enhanced secretion of APPs-alpha, indicating its role in promoting neuroprotective pathways .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
特性
IUPAC Name |
(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFCPUQQLYHDRF-VCNAKFCDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














